molecular formula C24H21FN4OS2 B3019192 1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223986-06-8

1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3019192
CAS No.: 1223986-06-8
M. Wt: 464.58
InChI Key: PBBXTEBXZYFJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
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Biological Activity

The compound 1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20FN5OS
  • Molecular Weight : 373.46 g/mol

The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin scaffold which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Case Study 1 : A related triazole derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

This suggests that the triazolo-pyrimidine framework may contribute to the observed cytotoxicity.

Antiviral Properties

Compounds with similar structural features have also been evaluated for antiviral activity. For example, certain triazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. Studies indicate that some triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

  • Example : Compounds with IC50 values comparable to celecoxib (0.04 μmol) have been reported to effectively suppress COX-2 activity .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The presence of electronegative atoms (like fluorine) may enhance binding affinity to target enzymes.
  • Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that protect cellular components from oxidative stress.

Data Tables

Biological ActivityCell Line TestedIC50 Value (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
Anti-inflammatoryCOX-20.04

Properties

IUPAC Name

12-[(2-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXTEBXZYFJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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